molecular formula C13H12N4O4 B2632812 5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile CAS No. 613649-73-3

5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile

Cat. No. B2632812
CAS RN: 613649-73-3
M. Wt: 288.263
InChI Key: HRKVRUZGDBJYJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile is a chemical compound that belongs to the oxazole family. It is widely used in scientific research for its unique properties and potential applications in various fields.

Scientific Research Applications

Potential Inhibitors of HIV-1

A study by Larsen et al. (1999) detailed the synthesis of compounds including 5-aminopyrazole-4-carbonitrile derivatives, which showed moderate activity against HIV-1. This indicates the potential application of these compounds in antiviral research (Larsen, Zahran, Pedersen, & Nielsen, 1999).

Synthesis of N-Substituted 2-(Aminomethyl)oxazoles

Ibata and Isogami (1989) conducted a study on the synthesis of 5-aryl-2-chloromethyloxazoles, a class of compounds to which 5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile belongs. Their research focused on the nucleophilic substitution of these compounds with primary, secondary, and tertiary amines (Ibata & Isogami, 1989).

Synthesis and Reactivity with Hydrazine Hydrate

Chumachenko et al. (2014, 2015) synthesized 5-morpholino-1,3-oxazole-4-carbonitriles and studied their interaction with hydrazine hydrate, leading to the formation of various recyclization products. These studies demonstrate the chemical reactivity and potential for creating diverse derivatives of 5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile (Chumachenko, Shablykin, & Brovarets, 2014), (Chumachenko, Shablykin, Vasilenko, & Brovarets, 2014).

Corrosion Inhibition Performance

Yadav et al. (2016) explored the use of pyranopyrazole derivatives, closely related to 5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile, as inhibitors for mild steel corrosion. This study suggests potential applications in materials science and corrosion prevention (Yadav, Gope, Kumari, & Yadav, 2016).

Synthesis and Anticancer Activity Studies

Holla et al. (2003) synthesized a series of derivatives related to 5-aminopyrazole-4-carbonitrile and evaluated their anticancer activity. This research contributes to understanding the potential therapeutic applications of these compounds in cancer treatment (Holla, Veerendra, Shivananda, & Poojary, 2003).

Fluorescent Properties and Synthetic Techniques

Rangnekar and Rajadhyaksha (1986) studied the synthesis of benzimidazole derivatives from compounds like 5-aminooxazole-4-carbonitrile and evaluated their fluorescent properties. These findings suggest potential applications in fluorescent imaging and molecular tagging (Rangnekar & Rajadhyaksha, 1986).

properties

IUPAC Name

5-(2-methoxyethylamino)-2-(4-nitrophenyl)-1,3-oxazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O4/c1-20-7-6-15-13-11(8-14)16-12(21-13)9-2-4-10(5-3-9)17(18)19/h2-5,15H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRKVRUZGDBJYJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(N=C(O1)C2=CC=C(C=C2)[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-((2-Methoxyethyl)amino)-2-(4-nitrophenyl)oxazole-4-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.